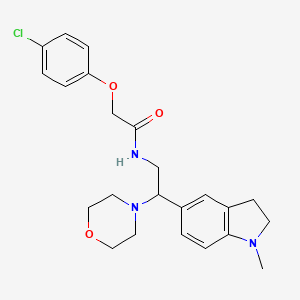
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C23H28ClN3O3 and its molecular weight is 429.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and osteoclastogenesis inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22ClN3O2
- Molecular Weight : 351.84 g/mol
The compound features a chlorophenoxy group, a morpholinoethyl moiety, and an indolin structure, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation of osteoclasts, which are cells responsible for bone resorption. This action is significant in treating osteolytic disorders and preventing bone loss associated with conditions like osteoporosis .
- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the indolin moiety is believed to enhance its interaction with cellular targets involved in tumor growth .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
- Cell Viability Assay : The compound was tested on several cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (skin cancer). Results indicated a significant reduction in cell viability with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested.
- Osteoclast Formation Assay : Bone marrow macrophages (BMMs) were treated with the compound in the presence of RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand). The results showed a marked decrease in mature osteoclast formation and F-actin belt formation, indicating effective inhibition of osteoclastogenesis .
In Vivo Studies
In vivo experiments using ovariectomized (OVX) mice models demonstrated that treatment with the compound significantly prevented bone loss. Mice treated with 20 mg/kg of the compound showed improved bone density compared to control groups, supporting its potential as a therapeutic agent for osteoporosis .
Case Studies
| Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Evaluate cytotoxicity | Cell viability assays on cancer cell lines | IC50 values between 10 µM - 30 µM; significant inhibition of cell growth |
| Study 2 | Assess osteoclast inhibition | TRAP staining assay on BMMs | Reduced formation of mature osteoclasts; prevention of bone resorption |
| Study 3 | In vivo efficacy | OVX mouse model | Significant prevention of OVX-induced bone loss; improved bone density |
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACMHKMCCRJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













